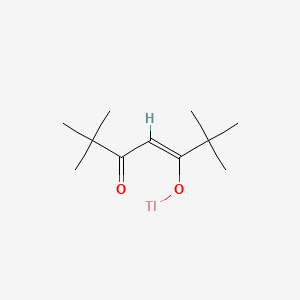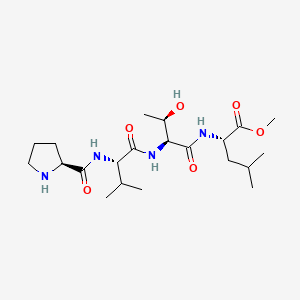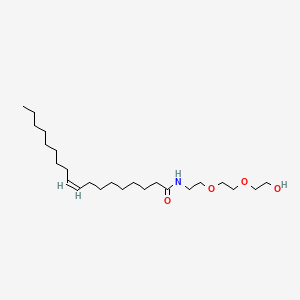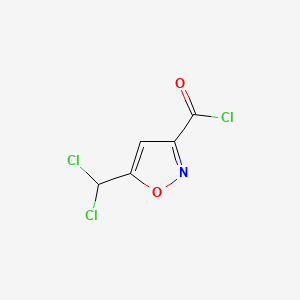
Bis(p-fluorophenyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(p-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C13H12F2Si and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of two p-fluorophenyl groups attached to a methylsilane core. It is primarily used in research settings and has various applications in chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-fluorophenyl)methylsilane typically involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2C6H4F-MgBr+CH3SiCl3→(C6H4F)2CH3Si+2MgBrCl
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(p-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used
Applications De Recherche Scientifique
Bis(p-fluorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in drug delivery systems.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of fluorine-containing drugs.
Industry: Utilized in the production of specialty materials and coatings
Mécanisme D'action
The mechanism of action of Bis(p-fluorophenyl)methylsilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, particularly those involving silicon and fluorine atoms
Comparaison Avec Des Composés Similaires
Flusilazole: An organosilicon compound with similar structural features but includes a triazole group, making it a broad-spectrum fungicide.
Chloromethyl-bis(p-fluorophenyl)methylsilane: A related compound used as an intermediate in the synthesis of Bis(p-fluorophenyl)methylsilane.
Uniqueness: this compound is unique due to its specific combination of p-fluorophenyl groups and a methylsilane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
Propriétés
Numéro CAS |
1893-48-7 |
|---|---|
Formule moléculaire |
C13H12F2Si |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)methylsilane |
InChI |
InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3 |
Clé InChI |
YGGGPSMZDWLXBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
Synonymes |
Methylbis(p-fluorophenyl)silane; Bis(4-fluorophenyl)methylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)




![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
